molecular formula C14H15NO4 B2562154 (E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1428381-71-8

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

Cat. No. B2562154
M. Wt: 261.277
InChI Key: VYBOJCMRDBJXEK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and contains furan moieties, which make it an interesting candidate for research.

Scientific Research Applications

Mitigation of Acrylamide and Furan in Food

One area of scientific research focuses on the mitigation strategies for acrylamide and furan compounds in food. Acrylamide and furanic compounds, such as furan and 5-hydroxymethylfurfural (HMF), are formed in various heat-treated foods and are considered "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Research has explored their metabolism, toxicity, and mechanistic pathways of formation. Strategies suggested to reduce their levels in food and consumer intake include preventive strategies like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating) and removal interventions such as vacuum treatment to remove the already formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-reduction by Marine and Terrestrial Fungi

Another research domain involves the synthesis and transformation of related acrylamide and furan compounds. For instance, the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial-derived fungi has been reported. This process yields compounds with an uncommon CN-bearing stereogenic center, showcasing the potential of biotransformation in producing stereoselectively enriched compounds (Jimenez et al., 2019).

Functionalization of Polyacrylamide Substrates

Research in cell mechanobiology has utilized polyacrylamide as a material for creating substrates that can be activated for protein patterning. This enables precise control over the geometric and mechanical factors that cells perceive, contributing to advances in bioengineering and tissue engineering applications (Poellmann & Wagoner Johnson, 2013).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(11-6-9-18-10-11)5-7-15-14(17)4-3-12-2-1-8-19-12/h1-4,6,8-10,13,16H,5,7H2,(H,15,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBOJCMRDBJXEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

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